Scientific Field: Virology, Pharmacology
Application Summary: Amenamevir is used for the treatment of herpes zoster, a viral infection caused by the varicella-zoster virus (VZV).
Methods of Application/Experimental Procedures:
Results/Outcomes: To date, amenamevir has been successfully used in over 1,240,000 patients with herpes zoster in Japan.
Scientific Field: Organic Chemistry, Green Chemistry
Application Summary: A concise, convenient, and sustainable synthesis of Amenamevir has been reported.
Methods of Application/Experimental Procedures: The Ugi-4CR approach can access Amenamevir by a simple, rapid, and one-pot synthesis.
Results/Outcomes: The X-ray crystal structures of key intermediate 3- (4-isocyanophenyl)-1,2,4-oxadiazole 4 and Amenamevir are reported for the first time.
Application Summary: Amenamevir has been studied for the treatment of recurrent genital herpes.
Methods of Application/Experimental Procedures: In a phase 3 study, adult immunocompetent patients with recurrent genital herpes and able to accurately recognize prodromal symptoms were randomly assigned to administer amenamevir 1200mg or placebo as a patient-initiated therapy within 6 hours after onset of prodromal symptoms.
Results/Outcomes: The median time to all lesion healing was 4.0 days for amenamevir versus 5.1 days for placebo.
Application Summary: Amenamevir has been filed for approval for the treatment of recurrent herpes simplex in Japan.
Methods of Application/Experimental Procedures: In the phase 3 clinical studies carried out in Japan on patients with recurrent herpes labialis or recurrent genital herpes, a single dose of amenamevir or placebo was given within 6 hours of the onset of early symptoms of recurrence.
Results/Outcomes: In both studies, the amenamevir group showed a statistically significant difference from the placebo group in the primary endpoint, "healing time for all lesions".
Application Summary: Amenamevir is used for the treatment of varicella-zoster virus (VZV) infections.
Methods of Application/Experimental Procedures: Amenamevir was approved in Japan for the treatment of shingles in 2017.
Results/Outcomes: To date, amenamevir has been successfully used in over 1,240,000 patients with herpes zoster in Japan.
Application Summary: Amenamevir has been used in trials studying the treatment of herpes simplex virus (HSV) infections.
Methods of Application/Experimental Procedures: The concentrations of HSV-1 and VZV required for the 50% plaque reduction of amenamevir were 0.036 and 0.047 μM, respectively.
Amenamevir is a novel antiviral compound classified as a helicase-primase inhibitor, primarily developed for the treatment of herpes zoster (shingles) and other herpesvirus infections. Its chemical structure is characterized by a phenyl ring linked to a 1,2,4-oxadiazole ring, making it part of the phenyloxadiazole class of organic compounds. The compound has shown significant efficacy against various strains of herpes simplex virus and varicella-zoster virus, particularly in cases resistant to traditional nucleoside analogs like acyclovir and valacyclovir .
Amenamevir acts by inhibiting the helicase-primase complex, an essential enzyme for viral DNA replication in VZV []. This complex unwinds the viral DNA and primes it for new DNA synthesis. By inhibiting this process, Amenamevir effectively halts viral replication and reduces viral load []. This mechanism differs from established antiviral therapies like acyclovir, which target viral DNA polymerase.
Amenamevir functions by inhibiting the helicase-primase complex, which is crucial for viral DNA replication. This complex consists of several proteins that facilitate the unwinding of DNA and the initiation of DNA synthesis. By blocking this process, amenamevir effectively halts the replication of the virus. The compound's mechanism involves binding to specific sites on the helicase-primase complex, thereby preventing its enzymatic activities, including ATPase and primase functions .
Amenamevir exhibits potent antiviral activity against both herpes simplex virus types 1 and 2, as well as varicella-zoster virus. It has demonstrated superior efficacy compared to other antiviral agents in clinical trials, particularly in immunocompromised patients. In studies, amenamevir has been shown to reduce the formation of new lesions more effectively than valacyclovir within a short treatment window . Furthermore, it is effective against acyclovir-resistant strains, making it a valuable option in antiviral therapy .
The synthesis of amenamevir has evolved over time, with several methods reported:
Amenamevir is primarily used in clinical settings for treating herpes zoster and herpes simplex infections. Its unique mechanism provides an alternative for patients who are resistant to standard therapies. Additionally, ongoing research is exploring its potential applications in other viral infections due to its broad-spectrum activity against herpesviruses .
Research indicates that amenamevir may interact with various vaccines and other therapeutic agents. For example, its use can diminish the efficacy of live vaccines such as Bacillus Calmette-Guérin and adenovirus type 7 vaccine when administered concurrently . This necessitates careful consideration when prescribing amenamevir alongside other treatments.
Amenamevir stands out among several similar compounds due to its unique mechanism of action as a helicase-primase inhibitor rather than a nucleoside analog. Below is a comparison with notable similar compounds:
Compound | Mechanism of Action | Efficacy Against Resistant Strains | Unique Features |
---|---|---|---|
Acyclovir | Nucleoside analog | Limited efficacy against resistant strains | First-line treatment for HSV |
Valacyclovir | Nucleoside analog | Limited efficacy against resistant strains | Prodrug form of acyclovir |
Pritelivir | Helicase-primase inhibitor | Moderate efficacy | Similar mechanism but less potent |
BILS 179 BS | Helicase-primase inhibitor | Higher IC50 values than amenamevir | Less effective against VZV |
Amenamevir | Helicase-primase inhibitor | Effective against acyclovir-resistant strains | Superior efficacy in high viral load conditions |
Amenamevir's distinctive ability to combat both herpes simplex virus and varicella-zoster virus effectively positions it as a critical player in antiviral therapy, especially for patients with resistant infections .